Cas no 2059917-36-9 ((3S,4S)-3-(propylamino)piperidin-4-ol)

(3S,4S)-3-(propylamino)piperidin-4-ol 化学的及び物理的性質
名前と識別子
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- 4-Piperidinol, 3-(propylamino)-, (3S,4S)-
- (3S,4S)-3-(propylamino)piperidin-4-ol
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- MDL: MFCD30499620
- インチ: 1S/C8H18N2O/c1-2-4-10-7-6-9-5-3-8(7)11/h7-11H,2-6H2,1H3/t7-,8-/m0/s1
- InChIKey: LOZQZZFAEYRBEQ-YUMQZZPRSA-N
- SMILES: N1CC[C@H](O)[C@@H](NCCC)C1
(3S,4S)-3-(propylamino)piperidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-338131-10g |
(3S,4S)-3-(propylamino)piperidin-4-ol |
2059917-36-9 | 10g |
$14884.0 | 2023-09-03 | ||
Enamine | EN300-338131-2.5g |
(3S,4S)-3-(propylamino)piperidin-4-ol |
2059917-36-9 | 2.5g |
$6784.0 | 2023-09-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01037303-1g |
(3S,4S)-3-(Propylamino)piperidin-4-ol |
2059917-36-9 | 95% | 1g |
¥11270.0 | 2023-03-11 | |
Enamine | EN300-338131-0.5g |
(3S,4S)-3-(propylamino)piperidin-4-ol |
2059917-36-9 | 0.5g |
$3322.0 | 2023-09-03 | ||
Enamine | EN300-338131-0.25g |
(3S,4S)-3-(propylamino)piperidin-4-ol |
2059917-36-9 | 0.25g |
$3183.0 | 2023-09-03 | ||
Enamine | EN300-338131-1g |
(3S,4S)-3-(propylamino)piperidin-4-ol |
2059917-36-9 | 1g |
$3461.0 | 2023-09-03 | ||
Enamine | EN300-338131-0.1g |
(3S,4S)-3-(propylamino)piperidin-4-ol |
2059917-36-9 | 0.1g |
$3045.0 | 2023-09-03 | ||
Enamine | EN300-338131-1.0g |
(3S,4S)-3-(propylamino)piperidin-4-ol |
2059917-36-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-338131-5.0g |
(3S,4S)-3-(propylamino)piperidin-4-ol |
2059917-36-9 | 5.0g |
$10038.0 | 2023-02-23 | ||
Enamine | EN300-338131-10.0g |
(3S,4S)-3-(propylamino)piperidin-4-ol |
2059917-36-9 | 10.0g |
$14884.0 | 2023-02-23 |
(3S,4S)-3-(propylamino)piperidin-4-ol 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
(3S,4S)-3-(propylamino)piperidin-4-olに関する追加情報
Recent Advances in the Study of (3S,4S)-3-(propylamino)piperidin-4-ol (CAS: 2059917-36-9): A Promising Compound in Chemical Biology and Pharmaceutical Research
The compound (3S,4S)-3-(propylamino)piperidin-4-ol (CAS: 2059917-36-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral piperidine derivative has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development.
One of the key areas of interest is the compound's role as a building block for the synthesis of more complex molecules. Researchers have developed efficient stereoselective synthetic routes to produce (3S,4S)-3-(propylamino)piperidin-4-ol with high enantiomeric purity. The compound's unique structural features, including its chiral centers and functional groups, make it a valuable intermediate in medicinal chemistry. Recent publications have highlighted its use in the synthesis of potential drug candidates targeting neurological disorders.
Pharmacological studies have revealed that (3S,4S)-3-(propylamino)piperidin-4-ol exhibits interesting binding affinities to various neurotransmitter receptors. Preliminary in vitro and in vivo data suggest potential applications in the treatment of conditions such as depression, anxiety, and cognitive disorders. The compound's ability to cross the blood-brain barrier, combined with its favorable pharmacokinetic profile, makes it particularly attractive for CNS-targeted therapies.
Recent structure-activity relationship (SAR) studies have provided valuable insights into the molecular interactions of (3S,4S)-3-(propylamino)piperidin-4-ol with biological targets. X-ray crystallography and molecular docking simulations have helped elucidate the binding modes of this compound and its derivatives. These findings are contributing to the rational design of more potent and selective analogs with improved therapeutic profiles.
In addition to its CNS applications, research has explored the potential of (3S,4S)-3-(propylamino)piperidin-4-ol in other therapeutic areas. Some studies have investigated its anti-inflammatory properties, while others have examined its potential as an antimicrobial agent. The versatility of this scaffold continues to inspire new research directions in drug discovery.
The safety profile and toxicological characteristics of (3S,4S)-3-(propylamino)piperidin-4-ol have also been subjects of recent investigation. Preliminary toxicology studies indicate a favorable safety window, though further comprehensive studies are needed to fully assess its potential for clinical development. Current research efforts are focusing on optimizing the compound's properties to enhance both efficacy and safety.
Looking ahead, (3S,4S)-3-(propylamino)piperidin-4-ol represents a promising scaffold for future drug development. Its unique structural features and demonstrated biological activities position it as a valuable tool in chemical biology and a potential starting point for novel therapeutics. Continued research into this compound and its derivatives is expected to yield important insights and potentially lead to breakthrough treatments in multiple therapeutic areas.
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